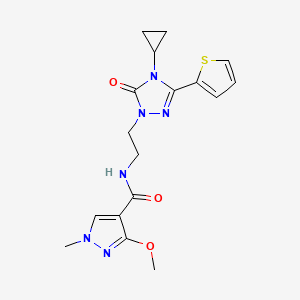![molecular formula C18H11Cl2F3N2OS B2847447 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 692287-47-1](/img/structure/B2847447.png)
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes dichlorophenyl, methylsulfanyl, phenyl, and trifluoromethyl groups attached to a pyrimidin-4-one core
Mechanism of Action
Target of Action
Similar compounds, such as pd-173955 , are known to target the ephrin receptor (EPH) family of proteins, which are overexpressed in some cancers .
Mode of Action
For instance, some pyrimidine derivatives are known to inhibit topoisomerase I, a key enzyme involved in DNA replication .
Biochemical Pathways
Given the potential target of eph proteins, it’s plausible that it may influence pathways related to cell proliferation and survival, particularly in cancer cells .
Result of Action
Similar compounds have demonstrated potent cytotoxicity, suggesting that they may induce cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorophenylthiourea. This intermediate is then reacted with 3-phenyl-6-(trifluoromethyl)pyrimidin-4-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
- 6-(2,6-Dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Uniqueness
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2OS/c19-13-7-6-11(8-14(13)20)10-27-17-24-15(18(21,22)23)9-16(26)25(17)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHYCJHBUBBUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide](/img/structure/B2847365.png)
![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)
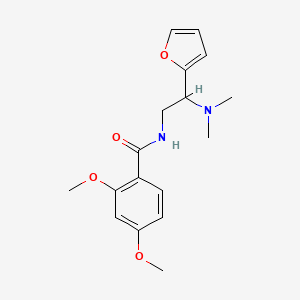
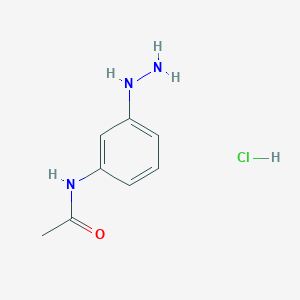

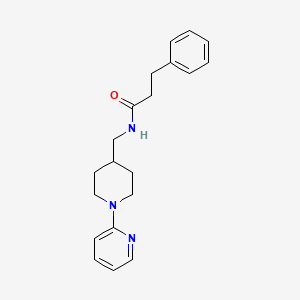
![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)
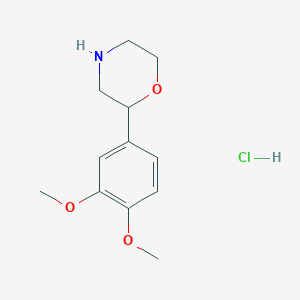
![2-(2-METHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2847383.png)
